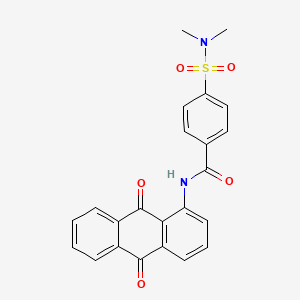

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

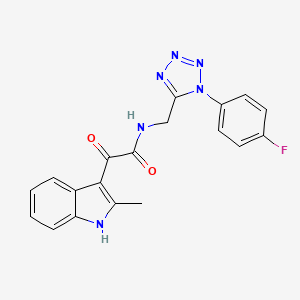

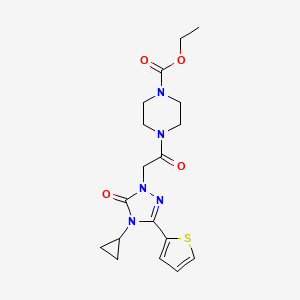

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the calcium release-activated calcium (CRAC) channel, which is essential for the activation of T cells and other immune cells.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of related compounds like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the potential of such compounds in medicinal chemistry, especially in drug design and development (Owton et al., 1995).

Electrochemical and Photoluminescence Properties

- Studies on derivatives of 9-naphthylanthracene, which have structural similarities, show significant electrochemical properties and excimer emission. This suggests potential applications in materials science, particularly in developing luminescent materials and organic nanoparticles (Suk et al., 2011).

Biological Evaluation

- Benzamide derivatives have been evaluated for their biological applications. For instance, their inhibitory potential against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases highlights their relevance in medicinal chemistry and potential therapeutic applications (Saeed et al., 2015).

Anti-Tubercular Applications

- Novel derivatives of benzamide have shown promising in vitro anti-tubercular activity. Their non-cytotoxic nature and potential interaction with essential enzymes of Mycobacterium tuberculosis suggest their utility in developing new anti-tubercular drugs (Nimbalkar et al., 2018).

NO Production Inhibition

- New benzamide derivatives have been found to inhibit nitric oxide production in microglia cells, indicating potential applications in neurological research and therapy (Kim et al., 2009).

Luminescent Supramolecular Liquid Crystals

- The self-assembly of benzamide compounds containing the 4-aryl-1H-pyrazole unit into luminescent supramolecular liquid crystals showcases their potential in creating advanced materials with unique optical properties (Moyano et al., 2013).

Polymer Synthesis

- Benzamide derivatives are used in the synthesis of polyamides with flexible main-chain ether linkages. These materials have good solubility and thermal stability, which is important for applications in materials science and engineering (Hsiao et al., 2000).

Mecanismo De Acción

Mode of Action

The compound’s structure, particularly the presence of the anthracene moiety, suggests it may interact with its targets through intermolecular hydrogen bonds

Result of Action

The compound’s structure suggests it may have potential effects at the molecular and cellular levels, possibly through intermolecular hydrogen bonding

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c1-25(2)31(29,30)15-12-10-14(11-13-15)23(28)24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNUIQPGOWRDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)

![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996036.png)

![Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2996039.png)

![[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2996041.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996042.png)